HDM201 -

HDM201

Catalog Number: EVT-255913
CAS Number:
Molecular Formula: C18H20N2O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDM201 is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity. HDM2 inhibitor HDM201 inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of both p53 signaling and p53-mediated induction of tumor cell apoptosis. HDM2, a zinc finger protein and negative regulator of the p53 pathway, is often overexpressed in cancer cells and has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent.
Source and Classification

HDM201 was developed by Novartis and is classified as a p53-MDM2 inhibitor. It is currently undergoing clinical trials to evaluate its efficacy and safety in treating various malignancies, including solid tumors and hematologic cancers. The compound has shown promise in preclinical studies and is being explored in phase I clinical trials to determine optimal dosing regimens and therapeutic outcomes .

Synthesis Analysis

Methods of Synthesis

The synthesis of HDM201 involves several chemical processes that optimize its potency and selectivity towards MDM2. While specific synthetic routes are proprietary, it has been noted that the compound was synthesized at Global Discovery Chemistry at Novartis. For laboratory studies, HDM201 is typically prepared as a solution in dimethyl sulfoxide for in vitro experiments, while formulations for in vivo studies involve dissolving the compound in methylcellulose with phosphate buffer for oral administration .

Technical Details

The synthesis likely employs techniques common in medicinal chemistry, such as structure-based drug design, to enhance binding affinity to the MDM2 protein. The precise molecular modifications that lead to its high potency are not disclosed but are critical for its efficacy as a therapeutic agent.

Molecular Structure Analysis

Structure of HDM201

Data on Molecular Structure

The molecular weight of HDM201 is approximately 400.5 g/mol, and it has a calculated logP value indicating good membrane permeability, which is essential for oral bioavailability. The compound's structure allows it to fit into the hydrophobic pocket of MDM2, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions Involving HDM201

HDM201 primarily functions through competitive inhibition of the p53-MDM2 interaction. When administered, it binds to MDM2, preventing it from ubiquitinating p53, which leads to increased levels of active p53 within the cell.

Technical Details of Reactions

In vitro studies have demonstrated that treatment with HDM201 results in significant stabilization of p53 and subsequent transcriptional activation of p53 target genes such as p21 and PUMA. These reactions are crucial for inducing cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

Process of Action

The mechanism by which HDM201 exerts its effects involves several steps:

  1. Inhibition of MDM2: HDM201 binds to MDM2, blocking its ability to bind p53.
  2. Stabilization of p53: With MDM2 inhibited, p53 accumulates in the nucleus.
  3. Transcriptional Activation: Stabilized p53 activates target genes involved in cell cycle regulation and apoptosis.
  4. Induction of Apoptosis: The upregulation of pro-apoptotic factors leads to programmed cell death in tumor cells.

Data Supporting Mechanism

Studies have shown that different dosing schedules can significantly affect the pharmacodynamics of HDM201, with pulsed high-dose treatments leading to rapid induction of apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (specific appearance details are proprietary).
  • Solubility: Soluble in dimethyl sulfoxide; formulations for oral administration demonstrate acceptable solubility profiles.
  • Stability: Stability data under various conditions indicate robustness suitable for clinical use.

Chemical Properties

  • pH Stability: Stable within physiological pH ranges.
  • LogP: Indicates favorable lipophilicity for cellular uptake.
  • Melting Point: Specific melting point data are proprietary.
Applications

Scientific Uses

HDM201 is primarily being investigated for its use in oncology as a treatment for cancers with wild-type p53. Its applications include:

  • Reactivating p53 function in tumors.
  • Inducing apoptosis specifically in cancer cells while sparing normal cells.
  • Potential combination therapies with other agents targeting different pathways (e.g., WIP1 inhibitors) to enhance therapeutic efficacy .
Introduction to HDM201 as a p53-MDM2 Interaction Inhibitor [1] [3] [8]

Historical Development of MDM2-Targeted Therapies

The therapeutic targeting of the p53-MDM2 axis has evolved through distinct generations of inhibitors, each addressing limitations of prior compounds. The foundational work began with the discovery of Nutlins (e.g., Nutlin-3a), identified through high-throughput screening in 2004. These compounds featured an imidazoline scaffold and demonstrated proof-of-concept that small molecules could disrupt the p53-MDM2 interaction by mimicking the critical p53 residues Phe19, Trp23, and Leu26 [7]. Despite promising preclinical activity, first-generation clinical candidates like RG7112 (a Nutlin derivative) faced significant challenges, including limited oral bioavailability, off-target toxicity, and suboptimal pharmacokinetic profiles that restricted clinical utility [8].

Structural biology insights accelerated the development of second-generation inhibitors. The dihydroisoquinolinone class emerged from structure-based design approaches, yielding NVP-CGM097 with improved potency and selectivity. X-ray crystallography revealed that this class exploited a distinct conformational binding mode compared to Nutlins, providing the framework for further optimization [1] [6]. This period witnessed substantial medicinal chemistry efforts focused on enhancing binding specificity, pharmacokinetic properties, and therapeutic indices. The evolution culminated in compounds like HDM201, designed specifically to overcome the limitations of earlier generations through structural innovations and optimized scheduling strategies [1] [9].

Table 2: Evolution of MDM2 Inhibitors Leading to HDM201

GenerationRepresentative CompoundCore StructureKey AdvancementsLimitations Addressed
FirstNutlin-3aImidazolineProof-of-concept in vivo activityLow potency, poor bioavailability
FirstRG7112Imidazoline-derivedClinical validation of mechanismToxicity, narrow therapeutic window
SecondNVP-CGM097DihydroisoquinolinoneImproved binding affinity and selectivityScheduling challenges, on-target toxicities
SecondHDM201PyrazolopyrrolidinonePicomolar affinity, optimized PK, schedule flexibilityReduced off-target effects, enhanced efficacy

Rationale for Targeting the p53-MDM2 Axis in Oncology

The molecular rationale for targeting the p53-MDM2 interaction stems from the p53 pathway's pivotal role as a guardian against tumorigenesis. The TP53 gene, encoding the p53 transcription factor, is functionally inactivated in approximately 50% of all human cancers through mutations or deletions [5] [7]. Crucially, in the remaining 50% of tumors retaining wild-type TP53, the p53 pathway is frequently suppressed through alternative mechanisms, with MDM2 overexpression representing a predominant oncogenic strategy. MDM2 amplification occurs in approximately 17% of tumors across diverse cancer types and correlates strongly with poor clinical prognosis and treatment resistance [5] [8].

The biological rationale centers on MDM2's function as the master negative regulator of p53. Through three primary mechanisms—direct binding and inhibition of p53's transactivation domain, facilitation of p53 nuclear export, and E3 ubiquitin ligase activity promoting p53 degradation—MDM2 maintains tight control over p53 activity [5] [7]. This regulation operates via a negative feedback loop: p53 transcriptionally activates MDM2 expression, which subsequently dampens p53 activity. In cancer cells overexpressing MDM2, this feedback loop becomes pathologically amplified, resulting in constitutive p53 suppression even in the absence of TP53 mutations [7] [8].

The therapeutic rationale arises from the differential dependency between normal and malignant cells. While MDM2 inhibition elevates p53 activity in all wild-type TP53 cells, many tumors exhibit heightened susceptibility due to oncogenic stress priming. This creates a potential therapeutic window where cancer cells undergo apoptosis while normal cells experience transient cell cycle arrest [2] [8]. This vulnerability is particularly pronounced in certain hematologic malignancies. For example, in acute myeloid leukemia (AML), less than 25% of cases harbor TP53 mutations, leaving most patients with tumors theoretically responsive to MDM2 inhibition. Similarly, chronic lymphocytic leukemia (CLL) maintains wild-type TP53 status in approximately 90% of cases at diagnosis, creating a compelling application for MDM2 inhibitors like HDM201 [2] [5].

HDM201 in the Context of Second-Generation MDM2 Inhibitors

HDM201 exemplifies the structural and pharmacological advancements defining second-generation MDM2 inhibitors. Its discovery originated from a conformational argument regarding the MDM2-bound state of dihydroisoquinolinone inhibitors like NVP-CGM097. Researchers hypothesized that designing compounds with a pyrazolopyrrolidinone core could better mimic the bioactive conformation of p53 when bound to MDM2 [1] [6]. This structure-based design approach yielded HDM201 with substantially improved binding kinetics and target residence time compared to its predecessors [1].

The chemical structure of HDM201 features a central chiral pyrrolidine ring with strategically positioned substituents that engage key hydrophobic pockets within MDM2. The (4R)-stereochemistry is critical for optimal binding, enabling interactions with Phe19, Trp23, and Leu26 pockets [1] [3]. This configuration confers exceptional binding affinity (IC₅₀ < 1 nM) and remarkable selectivity (>1000-fold against MDM4 and other related proteins), minimizing off-target effects [3]. The molecular formula of HDM201 is C₂₆H₂₄Cl₂N₆O₄, with a hydrochloride salt form (C₂₆H₂₄Cl₂N₆O₄·HCl) enhancing solubility and bioavailability [3].

Pharmacologically, HDM201 exhibits optimized oral bioavailability and linear pharmacokinetics across species, enabling predictable dosing [9]. Preclinical models demonstrated schedule-dependent effects: pulsed high-dose scheduling rapidly induced pro-apoptotic PUMA expression, while fractionated low-dosing predominantly activated p21-mediated cell cycle arrest [9]. Importantly, translational pharmacokinetic/pharmacodynamic modeling established that antitumor activity correlated with trough plasma concentrations exceeding a threshold (74 ng/mL), independent of the administration schedule. This finding provided flexibility in clinical scheduling strategies [9].

Clinically, HDM201 has shown broader and more durable responses than earlier inhibitors, particularly in AML. Phase I data demonstrated overall response rates of 20-22.2% in AML patients across different schedules [4]. Its activity extends to CLL, where it induces apoptosis specifically in TP53 wild-type cells while showing limited efficacy in TP53 mutant cells [2]. These findings highlight HDM201's position as a clinically promising second-generation inhibitor with potential across multiple oncology indications.

Table 3: Comparative Profile of Second-Generation MDM2 Inhibitors

ParameterHDM201Idasanutlin (RG7388)AMG-232Mechanistic Distinction
Chemical ClassPyrazolopyrrolidinoneImidazopyrrolidinoneSpiro-oxindoleUnique core enabling distinct binding pose
MDM2 Binding AffinityPicomolarLow nanomolarLow nanomolarSuperior target engagement kinetics
Key Clinical IndicationAML, CLL, LiposarcomaAML, Solid TumorsAML, MelanomaBroader hematologic efficacy observed
Response Rate (AML)20-22.2%~20%~15-20%Higher and more durable responses in early trials
Schedule DependencyFlexible (pulsed or fractionated)Primarily pulsedPulsedPharmacologically optimized scheduling options
Resistance ProfileLower incidence of acquired resistance in modelsModerate resistance developmentModerate resistance developmentEnhanced ability to suppress resistant clone emergence

Properties

Product Name

HDM201

Molecular Formula

C18H20N2O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.